2-(4-bromophenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide
Overview
Description
2-(4-bromophenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide is an organic compound with a complex structure that includes a bromophenyl group, a methoxymethyl group, and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves multiple steps One common method starts with the bromination of a phenyl ring to introduce the bromophenyl group This is followed by the formation of the thiadiazole ring through a cyclization reaction involving appropriate precursors
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to enhance reaction rates, as well as the implementation of continuous flow processes to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
2-(4-bromophenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: Research may explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with molecular targets within biological systems. The bromophenyl group and thiadiazole ring may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects. The methoxymethyl group may enhance the compound’s solubility and bioavailability, facilitating its action within the body.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other bromophenyl derivatives and thiadiazole-containing molecules. Examples include:
- 2-(4-bromophenyl)benzimidazole
- 2-(4-bromophenyl)quinoxaline
- 2-(4-bromophenyl)oxirane
Uniqueness
What sets 2-(4-bromophenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the methoxymethyl group, in particular, may enhance its solubility and bioavailability compared to similar compounds.
Properties
IUPAC Name |
2-(4-bromophenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3O2S/c1-18-7-11-15-16-12(19-11)14-10(17)6-8-2-4-9(13)5-3-8/h2-5H,6-7H2,1H3,(H,14,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQKYHTJZSPTWQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN=C(S1)NC(=O)CC2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.